(6-Methoxy-5-nitropyridin-3-yl)boronic acid
Description
(6-Methoxy-5-nitropyridin-3-yl)boronic acid is a pyridinyl boronic acid derivative characterized by a nitro (-NO₂) group at position 5 and a methoxy (-OCH₃) group at position 6 on the pyridine ring. This compound belongs to the class of aryl boronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal and materials chemistry . The nitro group is a strong electron-withdrawing substituent, which enhances the acidity of the boronic acid moiety (pKa ~7–9), promoting its reactivity with diols under physiological conditions . The methoxy group at position 6 introduces steric and electronic effects that may modulate solubility and binding specificity.
Properties
Molecular Formula |
C6H7BN2O5 |
|---|---|
Molecular Weight |
197.94 g/mol |
IUPAC Name |
(6-methoxy-5-nitropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O5/c1-14-6-5(9(12)13)2-4(3-8-6)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
NQCSBFYHPDMOLF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-5-nitropyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of (6-Methoxy-5-nitropyridin-3-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-5-nitropyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Substitution: Strong nucleophiles such as alkoxides or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, amino-substituted pyridines, and various substituted pyridine derivatives .
Scientific Research Applications
(6-Methoxy-5-nitropyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It can be used in the development of boron-containing drugs and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (6-Methoxy-5-nitropyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug development. The nitro group can participate in redox reactions, further enhancing its reactivity .
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent Influence on Reactivity
The reactivity of (6-methoxy-5-nitropyridin-3-yl)boronic acid is governed by its substituents:
- Nitro Group (Position 5) : The strong electron-withdrawing nature of the nitro group increases the Lewis acidity of the boron atom, enhancing its binding affinity toward diols (e.g., catechols) compared to electron-donating substituents. For example, phenylboronic acid (pKa ~8.8) exhibits weaker diol binding than nitro-substituted analogs .
- Methoxy Group (Position 6): Methoxy substituents moderately donate electrons via resonance but impose steric hindrance.
Table 1: Substituent Effects on Boronic Acid Reactivity
Antiproliferative Effects
Boronic acids with aromatic substituents, such as phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids, demonstrate potent antiproliferative activity against triple-negative breast cancer (4T1 cells), with IC₅₀ values of 0.1969 µM and 0.2251 µM, respectively . The nitro and methoxy groups in (6-methoxy-5-nitropyridin-3-yl)boronic acid may enhance cellular uptake or target engagement compared to non-polar analogs like pyren-1-yl boronic acid, which suffers from precipitation issues in aqueous media .
Protease Inhibition
Bifunctional aryl boronic acids, such as FL-166 (Ki = 40 nM against SARS-CoV-2 3CLpro), highlight the importance of boronic acid moieties in inhibiting serine proteases . The nitro group in (6-methoxy-5-nitropyridin-3-yl)boronic acid could mimic transition-state inhibitors by forming covalent adducts with active-site serine residues, though direct evidence for this compound is lacking.
Physical and Chemical Properties
Solubility and Stability
- Aqueous Solubility : The nitro group reduces hydrophobicity compared to alkyl-substituted analogs (e.g., 6-methylpyridin-3-yl boronic acid hydrochloride, CAS: 2096333-73-0) but may still limit solubility in polar solvents due to aromatic stacking .
- Stability : Boronic acids with electron-withdrawing groups are less prone to protodeboronation under acidic conditions. For example, 2-chloro-6-(trifluoromethyl)pyridin-3-yl boronic acid (CAS: 205240-63-7) exhibits high stability in storage, a trait likely shared by the nitro-methoxy derivative .
Table 2: Comparative Physicochemical Properties
Biological Activity
(6-Methoxy-5-nitropyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C7H8BNO4
- Molecular Weight : 183.96 g/mol
- IUPAC Name : (6-Methoxy-5-nitropyridin-3-yl)boronic acid
The biological activity of (6-Methoxy-5-nitropyridin-3-yl)boronic acid can be attributed to its ability to interact with specific molecular targets within cells.
- Inhibition of Enzymatic Activity : Boronic acids are known to form reversible covalent bonds with diols and can inhibit enzymes such as proteasomes and kinases, which are crucial in cancer cell proliferation and survival .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially disrupting bacterial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
The structural modifications of boronic acids significantly influence their biological activity. The presence of the nitro group and methoxy substituent on the pyridine ring enhances the lipophilicity and binding affinity to target proteins, which can lead to increased potency against cancer cell lines .
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Enhances binding affinity |
| Methoxy group | Increases lipophilicity |
Case Studies and Research Findings
Several studies have investigated the biological activity of (6-Methoxy-5-nitropyridin-3-yl)boronic acid:
- Anticancer Activity : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including prostate cancer cells (PC-3) and liver cancer cells (HepG2). The IC50 values indicated a promising therapeutic index compared to standard treatments .
- Antimicrobial Studies : Research has indicated that (6-Methoxy-5-nitropyridin-3-yl)boronic acid possesses antimicrobial properties against a range of pathogenic bacteria. The mechanism appears to involve interference with bacterial cell membrane integrity .
- Inhibition of TRPC6 Channels : Recent findings suggest that this compound may inhibit TRPC6 channels involved in calcium signaling pathways, which are implicated in various pathologies including cardiac hypertrophy and chronic kidney diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
